molecular formula C5H8N4 B1404971 3-(Hydrazinylmethyl)pyridazine CAS No. 1333245-18-3

3-(Hydrazinylmethyl)pyridazine

Cat. No.: B1404971
CAS No.: 1333245-18-3
M. Wt: 124.14 g/mol
InChI Key: HIWQCSGVGPQVIX-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinylmethyl group.

Biochemical Analysis

Biochemical Properties

3-(Hydrazinylmethyl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding is often facilitated by hydrogen bonding and π-π stacking interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the stability and activity of this compound can vary over time, with some degradation observed under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolite levels and overall metabolic flux. Additionally, this compound can act as a substrate for certain enzymes, further integrating into the metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)pyridazine typically involves the reaction of pyridazine derivatives with hydrazine or its derivatives. One common method is the cycloaddition reaction, where a pyridazine precursor reacts with hydrazine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cycloaddition reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction environments to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents to the hydrazinylmethyl group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Hydrazinylmethyl)pyridazine include other pyridazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique hydrazinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pyridazin-3-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-7-4-5-2-1-3-8-9-5/h1-3,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWQCSGVGPQVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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